SEN177

Descripción

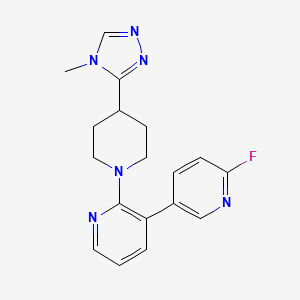

3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine is a heterocyclic compound featuring a pyridine core substituted with a fluoropyridine moiety and a piperidine ring fused to a 1,2,4-triazole group. This compound is cataloged as a building block (EN300-1697167) by Enamine Ltd., with applications in medicinal chemistry and drug discovery . Its structure combines fluorinated aromatic systems and nitrogen-rich heterocycles, which are common in bioactive molecules targeting neurological disorders, infectious diseases, and metabolic pathways.

Propiedades

IUPAC Name |

2-fluoro-5-[2-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyridin-3-yl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN6/c1-24-12-22-23-17(24)13-6-9-25(10-7-13)18-15(3-2-8-20-18)14-4-5-16(19)21-11-14/h2-5,8,11-13H,6-7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJIAMIPUWJQSPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C2CCN(CC2)C3=C(C=CC=N3)C4=CN=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2117405-13-5 | |

| Record name | 3-(6-fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de SEN177 involucra múltiples pasos, comenzando con la preparación de la estructura central, seguida de la introducción de grupos funcionales. Los pasos clave incluyen:

Formación de la Estructura Central: La estructura central de this compound se sintetiza a través de una serie de reacciones de condensación que involucran compuestos aromáticos y heterocíclicos.

Introducción de Grupos Funcionales: Los grupos funcionales como el flúor y el triazol se introducen a través de reacciones de sustitución nucleófila y ciclización.

Purificación: El producto final se purifica utilizando técnicas como la recristalización y la cromatografía para lograr una pureza de más del 98%.

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra:

Procesamiento por Lotes: Se utilizan reactores de lotes a gran escala para llevar a cabo las reacciones de condensación y ciclización.

Procesamiento de Flujo Continuo: Para una producción más eficiente, se pueden emplear reactores de flujo continuo, lo que permite un mejor control sobre las condiciones de reacción y mayores rendimientos.

Análisis De Reacciones Químicas

Tipos de Reacciones

SEN177 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse bajo condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, alterando potencialmente la actividad del compuesto.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Se emplean reactivos como halógenos y agentes alquilantes en reacciones de sustitución.

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que se pueden utilizar para estudiar la relación estructura-actividad y optimizar la eficacia del compuesto .

Aplicaciones Científicas De Investigación

SEN177 tiene una amplia gama de aplicaciones de investigación científica:

Química: this compound se utiliza como compuesto de herramienta para estudiar la inhibición de la glutaminil ciclasa y sus efectos sobre la agregación de proteínas.

Biología: En la investigación biológica, this compound ayuda a comprender el papel de la glutaminil ciclasa en los procesos celulares y su potencial como objetivo terapéutico.

Medicina: this compound se está investigando por su potencial en el tratamiento de enfermedades neurodegenerativas, particularmente la enfermedad de Huntington, al reducir la agregación de proteínas.

Industria: Las propiedades inhibitorias de this compound se exploran para desarrollar nuevos fármacos y agentes terapéuticos

Mecanismo De Acción

SEN177 ejerce sus efectos inhibiendo la glutaminil ciclasa (QPCT), lo que previene la formación de proteínas modificadas por piroglutamato. Esta inhibición reduce la agregación de proteínas con repeticiones de poliglutamina o polialanina, como la huntingtina mutante, disminuyendo así la formación de agregados tóxicos en las neuronas. Los objetivos moleculares incluyen el sitio activo de QPCT, donde this compound se une y bloquea su actividad enzimática .

Comparación Con Compuestos Similares

Key Observations :

- Fluorine vs. Chlorine/Nitro Substituents : The target compound’s 6-fluoropyridine group enhances metabolic stability and bioavailability compared to chlorophenyl or nitro-substituted analogs (e.g., Compounds 18, 20) . However, nitro groups in Compound 20 improve anti-tuberculosis potency (MIC: 0.25 µg/mL) due to increased electrophilicity .

- Piperidine vs. Alkyne/Thioether Linkers : The piperidine-triazole motif in the target compound may improve solubility and CNS penetration relative to thioether-linked analogs (e.g., Compound 49) .

- Triazole Positioning : AZD2066 and related mGluR5 antagonists (e.g., 4-[5-{(1R)-1-[5-(3-chlorophenyl)isoxazol-3-yl]ethoxy}-4-methyl-4H-1,2,4-triazol-3-yl]pyridine) demonstrate that triazole placement at the 3-position of pyridine is critical for receptor binding .

Physicochemical Data

- NMR and Spectral Analysis : The target compound’s structure is validated via commercial catalog listings, while analogs (e.g., Compound 49, AZD2066) are characterized by $ ^1H $-NMR, $ ^{13}C $-NMR, and HRMS .

- Stability : Fluorine in the target compound likely reduces oxidative metabolism compared to methylthio or nitro groups in other triazolyl pyridines .

Actividad Biológica

3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine, also known as SEN177, is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in the context of neurodegenerative diseases and cancer. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H19FN6, with a molecular weight of 338.4 g/mol. The compound features a pyridine ring substituted with a fluorine atom and a piperidine moiety linked to a 4-methyl-1,2,4-triazole. This structural configuration enhances its binding affinity to various biological targets.

This compound has been primarily studied for its role as an inhibitor of glutaminyl cyclase (QPCT), which is implicated in the aggregation of mutant huntingtin (mHTT) proteins associated with Huntington's disease. Research indicates that this compound effectively reduces the aggregation of mHTT in mammalian cells and model organisms, suggesting a dose-dependent mechanism of action that involves QPCT inhibition.

Key Findings:

- Inhibition of mHTT Aggregation : this compound demonstrated significant reductions in mHTT aggregation in vitro and in vivo models.

- Polyglutamine Toxicity : The compound showed protective effects against polyglutamine toxicity, which is critical for therapeutic strategies targeting neurodegenerative diseases .

Biological Activity

This compound exhibits multiple biological activities that are relevant for therapeutic applications:

1. Neuroprotective Effects

This compound was shown to mitigate the toxic effects associated with polyglutamine diseases by inhibiting the aggregation of harmful proteins. This property is particularly beneficial in the context of Huntington's disease.

2. Anticancer Potential

Recent studies suggest that compounds similar to this compound can inhibit specific kinases involved in cancer pathways. Its triazole moiety may enhance interactions with protein targets critical for cell signaling and proliferation .

Comparative Analysis

The following table summarizes the biological activities and structural features of compounds related to this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Pyridine ring with fluorine; triazole-piperidine | Inhibits mHTT aggregation; anticancer |

| 4-Methyl-1,2,3-triazole | Contains a triazole ring | Known for kinase inhibition |

| 6-Fluoropyridine | Fluorinated pyridine base | Used in various drug formulations |

| 2-(1H-pyrazol-3-yl)pyridine | Pyrazole and pyridine combination | Exhibits antibacterial properties |

Case Studies

Several case studies have highlighted the efficacy of this compound in reducing neurodegenerative symptoms:

Case Study 1: Huntington's Disease Model

In a Drosophila model of Huntington's disease, treatment with this compound resulted in a significant decrease in motor dysfunction and improved survival rates compared to untreated controls. The study concluded that this compound's ability to inhibit mHTT aggregation directly correlates with its neuroprotective effects.

Case Study 2: Cancer Cell Lines

In vitro studies on various cancer cell lines revealed that this compound inhibited cell proliferation by targeting specific signaling pathways associated with tumor growth. The compound's effectiveness was linked to its structural components that facilitate binding to target proteins involved in cancer progression .

Q & A

Basic: What are common synthetic routes for preparing 3-(6-fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine?

The synthesis typically involves modular assembly of the pyridine, triazole, and piperidine moieties. Key steps include:

- Pyridine functionalization : Fluorination at the 6-position of pyridine using agents like KF in DMSO, followed by coupling reactions to introduce the triazole-piperidine subunit .

- Triazole formation : Acid hydrazides (e.g., 6-chloropyridin-3-yl acetic acid hydrazide) react with isothiocyanates under basic conditions (aqueous NaOH) to form 1,2,4-triazole-3-thiol intermediates .

- Piperidine coupling : Alkylation or aminomethylation of the triazole with substituted piperidines using formaldehyde and secondary amines .

Methodological optimization should prioritize regioselectivity and yield monitoring via HPLC or LC-MS.

Basic: What spectroscopic techniques are recommended for structural characterization of this compound?

- NMR : H and F NMR confirm fluoropyridine substitution patterns and piperidine/triazole connectivity. For example, fluorine chemical shifts near δ -110 ppm (pyridine-F) and δ -60 ppm (CF groups in analogs) are diagnostic .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for distinguishing regioisomers .

- X-ray crystallography : Resolves ambiguous stereochemistry in the piperidine-triazole subunit, as seen in structurally related triazole-pyridine hybrids .

Advanced: How can reaction conditions be optimized for introducing the 6-fluoro group on the pyridine ring?

Fluorination efficiency depends on:

- Reagent selection : KF or CsF in polar aprotic solvents (DMSO, DMF) enhances nucleophilic substitution at the 6-position of 2-chloropyridine precursors .

- Temperature control : Reactions at 80–100°C minimize side products (e.g., defluorination or ring-opening) .

- Catalysts : Crown ethers (18-crown-6) improve fluoride ion solubility and reactivity .

Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the fluorinated intermediate.

Advanced: How to address contradictions in reported biological activity data for this compound and its analogs?

Discrepancies in activity (e.g., antibacterial vs. inactive results) may arise from:

- Structural variations : Compare substituent effects (e.g., 4-methyltriazole vs. unsubstituted triazole) on target binding, as seen in related 1,2,4-triazole derivatives .

- Assay conditions : Validate bioactivity under standardized pH and temperature, as protonation states of the piperidine nitrogen influence receptor interactions .

- Metabolic stability : Use LC-MS/MS to assess in vitro degradation, which may explain false negatives in cell-based assays .

Advanced: What computational strategies are effective for predicting the compound’s binding mode to biological targets?

- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or bacterial DHFR). Focus on the triazole’s hydrogen-bonding capacity and the fluoropyridine’s hydrophobic surface .

- MD simulations : Run 100-ns trajectories to assess stability of the piperidine conformation in aqueous vs. membrane environments .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity trends from analogs like 6-(4-chlorophenyl)-oxazolopyridines .

Basic: How to analyze purity and stability of the compound under storage conditions?

- Purity assessment : Use reversed-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) followed by LC-MS to detect hydrolysis of the fluoropyridine or triazole ring .

- Storage : Store at -20°C under argon to prevent oxidation of the piperidine nitrogen .

Advanced: What strategies mitigate challenges in scaling up the synthesis from milligram to gram quantities?

- Solvent optimization : Replace DMSO with cheaper alternatives (e.g., DMAc) for fluorination steps while maintaining reaction efficiency .

- Catalyst recycling : Immobilize crown ether catalysts on silica gel to reduce costs .

- Workflow automation : Use flow chemistry for continuous piperidine coupling and triazole formation, minimizing intermediate isolation .

Advanced: How to design analogs to improve metabolic stability without compromising activity?

- Bioisosteric replacement : Substitute the 4-methyltriazole with a 4-cyano or 4-aminomethyl group to reduce CYP450-mediated oxidation .

- Deuterium incorporation : Replace labile C-H bonds in the piperidine ring with C-D bonds to slow metabolism .

- Prodrug approaches : Mask the triazole nitrogen as a phosphonate ester for enhanced membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.